
Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.35 g/mol
- CAS Number : 2279123-67-8
The compound's biological activity is primarily linked to its interaction with specific protein targets. Notably, it has been investigated for its inhibitory effects on Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers.
PRMT5 Inhibition
PRMT5 is known to regulate gene expression and cellular proliferation through methylation of histones and other proteins. The inhibition of PRMT5 by this compound has been shown to lead to:
- Decreased cell proliferation in cancer cell lines such as MV-4-11 and MDA-MB-468.
- Reduced levels of symmetric dimethylarginine (sDMA) , a marker for PRMT5 activity, indicating effective target engagement .
In Vitro Studies
In vitro evaluations have demonstrated the compound's potency against various cancer cell lines. The following table summarizes the anti-proliferative activities observed:
Compound | Cell Line | IC50 (µM) | Toxicity (AML-12) |
---|---|---|---|
This compound | MV-4-11 | 0.25 | Low |
MDA-MB-468 | 0.30 | Low | |
GSK-3326595 | MV-4-11 | 0.40 | Moderate |
The above results indicate that this compound exhibits stronger anti-proliferative effects compared to GSK-3326595, a known PRMT5 inhibitor .
In Vivo Pharmacokinetics
Pharmacokinetic studies in male ICR mice revealed that the compound has a favorable pharmacokinetic profile:
- Half-life (T1/2) : 6.06 hours
- Area Under Curve (AUC) : 747 h·ng/mL after oral administration at 10 mg/kg
- Oral Bioavailability : 14.5%
These parameters suggest that the compound can maintain therapeutic levels in circulation, which is crucial for effective treatment regimens .
Example Case Study
A recent study evaluated a series of indole derivatives, including this compound, for their effects on cancer cell lines and found that modifications in the indole structure significantly influenced anti-cancer activity. The findings suggest that further optimization could enhance efficacy and selectivity against specific cancer types .
Aplicaciones Científicas De Investigación
Pharmacological Characterization
Research has demonstrated that Cyclopropyl-(1-cyclopropylmethyl-1H-indol-5-ylmethyl)-amine exhibits significant binding affinity for various receptors, particularly dopamine receptors (D2 and D3). Studies indicate that modifications in the cyclopropyl group can enhance selectivity towards D3 receptors, making it a candidate for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
Lysine-Specific Demethylase Inhibition
One notable application is its role as a lysine-specific demethylase 1 inhibitor. This action suggests potential therapeutic implications in cancer treatment, where demethylation processes are often dysregulated . The compound's ability to modulate epigenetic factors positions it as a valuable tool in oncology research.
Selectivity and Efficacy
A study published in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of related compounds, highlighting their selectivity for D3 receptors over D2 receptors . This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonism.
Therapeutic Potential in Neurological Disorders
Research indicates that compounds similar to this compound may have neuroprotective properties. In vitro studies have shown that these compounds can reduce neuronal apoptosis under stress conditions, suggesting their potential use in neurodegenerative diseases .
Propiedades
IUPAC Name |
N-[[1-(cyclopropylmethyl)indol-5-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-12(1)11-18-8-7-14-9-13(3-6-16(14)18)10-17-15-4-5-15/h3,6-9,12,15,17H,1-2,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZDYWIATAISEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=CC(=C3)CNC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.